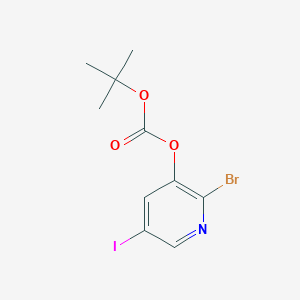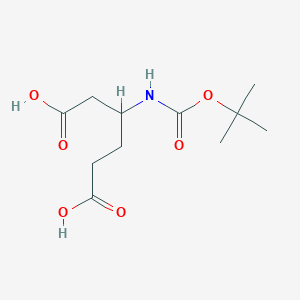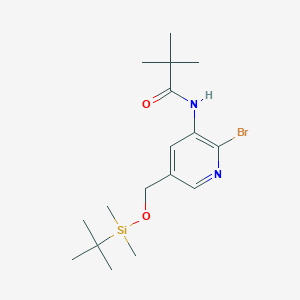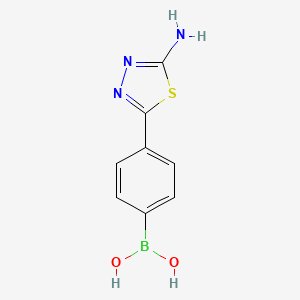
(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid
Overview
Description
(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid: is a boronic acid derivative featuring a thiadiazole ring
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that their targets may be bacterial or fungal enzymes or proteins.
Mode of Action
This could potentially alter the function of the target protein, leading to the observed biological effects .
Biochemical Pathways
Based on its structural similarity to other thiadiazole derivatives, it may interfere with pathways involving enzymes or proteins that are crucial for microbial growth and survival .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that this compound may also have the potential to inhibit the growth of certain microbes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole.
Coupling with Phenylboronic Acid: The 5-amino-1,3,4-thiadiazole is then coupled with 4-bromophenylboronic acid using a palladium-catalyzed Suzuki coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh₃)₄ in an organic solvent such as toluene or DMF.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Recycling: Implementing methods to recover and reuse palladium catalysts to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amino group.
Substitution: The boronic acid group can participate in Suzuki coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Aryl or vinyl halides with a palladium catalyst and a base such as potassium carbonate.
Major Products
Phenol Derivatives: From oxidation reactions.
Amino Derivatives: From reduction reactions.
Biaryl Compounds: From Suzuki coupling reactions.
Scientific Research Applications
Chemistry
In organic synthesis, (4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used to design inhibitors for enzymes or receptors involved in various diseases. For example, boronic acids are known to inhibit proteasomes, making them potential candidates for anticancer drugs.
Industry
In the material science industry, this compound can be used to create polymers with unique properties. Its ability to form stable boronate esters with diols makes it useful in the development of sensors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the thiadiazole ring, making it less versatile in biological applications.
(4-(5-Nitro-1,3,4-thiadiazol-2-yl)phenyl)boronic acid: Similar structure but with a nitro group instead of an amino group, which can alter its reactivity and biological activity.
(4-(5-Methyl-1,3,4-thiadiazol-2-yl)phenyl)boronic acid: Contains a methyl group, affecting its steric and electronic properties.
Uniqueness
(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a thiadiazole ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BN3O2S/c10-8-12-11-7(15-8)5-1-3-6(4-2-5)9(13)14/h1-4,13-14H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLUIXIRFSJARE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NN=C(S2)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657402 | |
| Record name | [4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-52-5 | |
| Record name | [4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1521752.png)
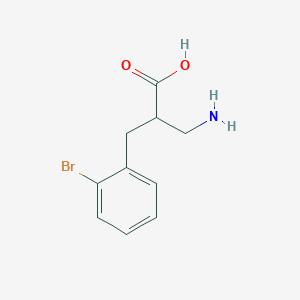
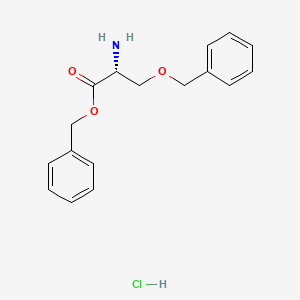
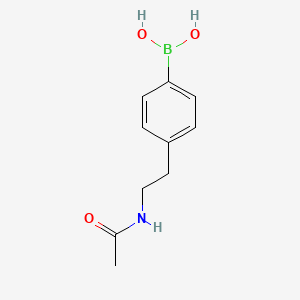
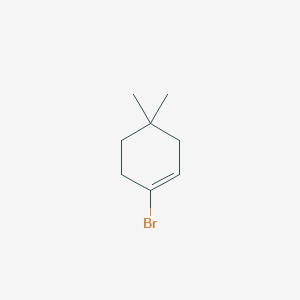
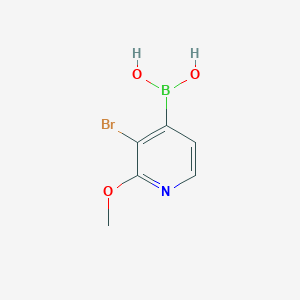

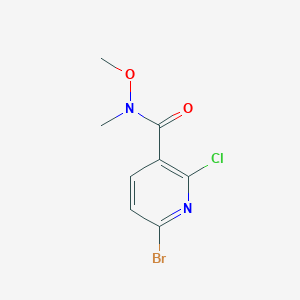
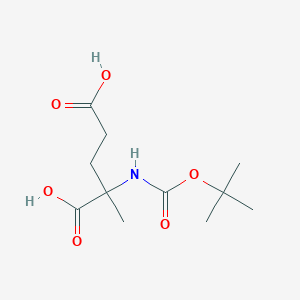
![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)
